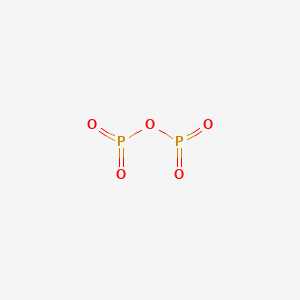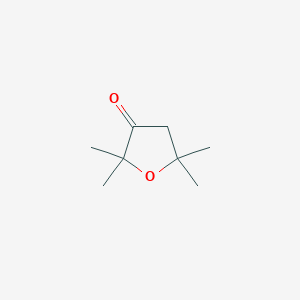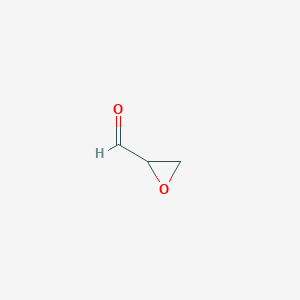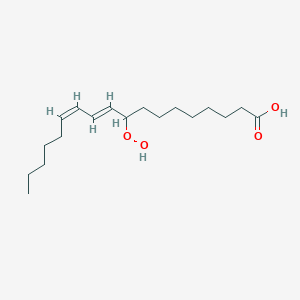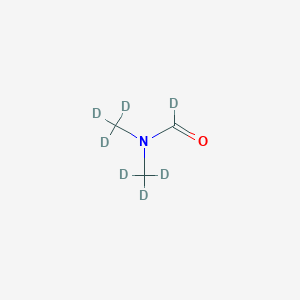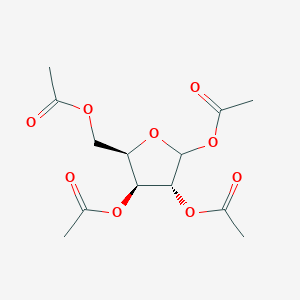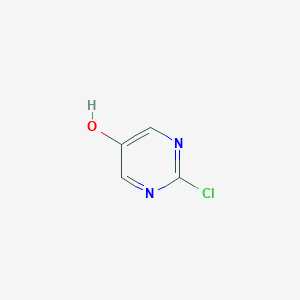
2-クロロ-5-ヒドロキシピリミジン
概要
説明
2-Chloro-5-hydroxypyrimidine is an organic compound with the molecular formula C4H3ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the fifth position of the pyrimidine ring. This compound is a white to almost white crystalline powder and is known for its stability under normal conditions .
科学的研究の応用
2-Chloro-5-hydroxypyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a building block for nucleoside analogs.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes
作用機序
- Primary Targets : 2-Chloro-5-hydroxypyrimidine interacts with specific molecular targets within cells. While the exact targets may vary depending on the context, one notable interaction involves copper complexes, where it acts as a donor ligand in the zwitterionic form (5-chloropyridinium-2-olate) .
Target of Action
Action Environment
生化学分析
Biochemical Properties
2-Chloro-5-hydroxypyrimidine plays a role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of tandospirone derivatives
Molecular Mechanism
The molecular mechanism of 2-Chloro-5-hydroxypyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is used in the synthesis of tandospirone derivatives
Temporal Effects in Laboratory Settings
It is known that the compound is stored under inert gas at 2-8°C
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-5-hydroxypyrimidine involves the demethylation of 2-Chloro-5-methoxypyrimidine using boron tribromide. The reaction typically occurs in methylene chloride at room temperature, followed by partitioning between saturated sodium bicarbonate and dichloromethane. The organic layers are then combined, dried, filtered, and concentrated to obtain the crude product, which is purified by flash column chromatography .
Industrial Production Methods: In an industrial setting, 2-Chloro-5-hydroxypyrimidine can be produced by adding 2-Chloro-5-methoxypyrimidine and an organic acid solvent into a reaction vessel, followed by the addition of hydrobromic acid and methionine. The mixture is heated to reflux for several hours, then cooled, and the product is extracted and purified through recrystallization .
化学反応の分析
Types of Reactions: 2-Chloro-5-hydroxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Oxidation of the hydroxyl group can lead to the formation of pyrimidine-5-carboxylic acid.
Reduction Products: Reduction can yield 2-Chloro-5-aminopyrimidine
類似化合物との比較
2-Chloro-5-methoxypyrimidine: Similar structure but with a methoxy group instead of a hydroxyl group.
2-Chloro-4-hydroxypyrimidine: Chlorine atom at the second position and hydroxyl group at the fourth position.
5-Chloro-2-hydroxypyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring
Uniqueness: 2-Chloro-5-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of bioactive compounds highlight its importance in both research and industrial applications .
特性
IUPAC Name |
2-chloropyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGPIHXNWPTGNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562027 | |
| Record name | 2-Chloropyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4983-28-2 | |
| Record name | 2-Chloropyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-pyrimidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


